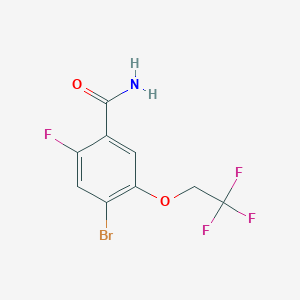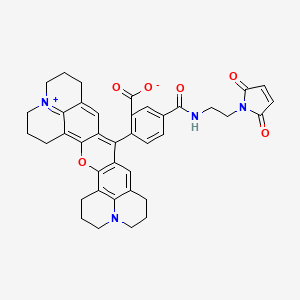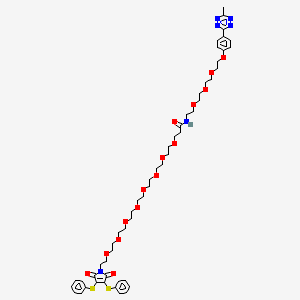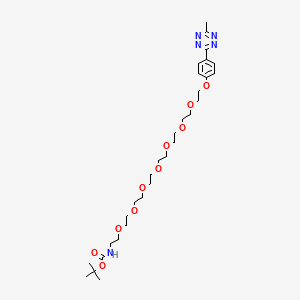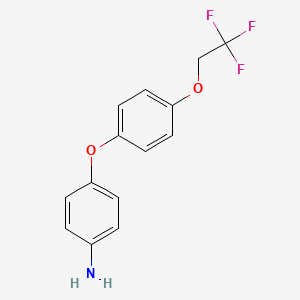
4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline is an organic compound with the molecular formula C14H12F3NO2. It is a derivative of aniline, where the aniline moiety is substituted with a trifluoroethoxy group and a phenoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline typically involves the reaction of 4-chloroaniline with 2,2,2-trifluoroethanol under acidic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the trifluoroethoxy group. The reaction mixture is then subjected to crystallization or distillation to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoroethoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,2,2-Trifluoroethoxy)aniline: A similar compound with a trifluoroethoxy group attached to the aniline moiety.
4-(2,2,2-Trifluoroethoxy)phenylacetic acid: Another related compound with a trifluoroethoxy group and a phenylacetic acid moiety.
Uniqueness
4-(4-(2,2,2-Trifluoroethoxy)phenoxy)aniline is unique due to the presence of both trifluoroethoxy and phenoxy groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H12F3NO2 |
|---|---|
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
4-[4-(2,2,2-trifluoroethoxy)phenoxy]aniline |
InChI |
InChI=1S/C14H12F3NO2/c15-14(16,17)9-19-11-5-7-13(8-6-11)20-12-3-1-10(18)2-4-12/h1-8H,9,18H2 |
InChI-Schlüssel |
JPFKUVAWPVHAIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4-Difluoro-3'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B15340013.png)
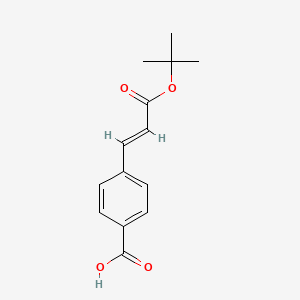
![(1R,3aR,4aR,6R,8aR,9S,9aS)-6-(ethoxycarbonylamino)-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-9-carboxylic acid](/img/structure/B15340023.png)

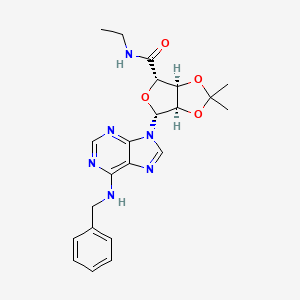
![1,3-Bis(1,1-dimethylethyl) 2-[6-chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinyl]imidodicarbonate](/img/structure/B15340036.png)
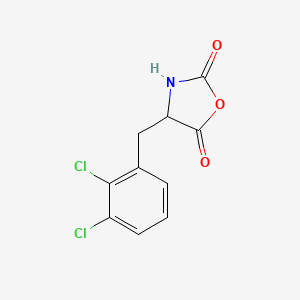
![N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine](/img/structure/B15340061.png)
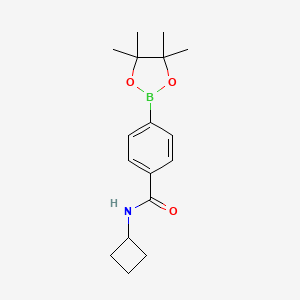
![5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester](/img/structure/B15340077.png)
